(1R)-1-(4,4-dimethylcyclohexyl)ethan-1-ol
Description
(1R)-1-(4,4-Dimethylcyclohexyl)ethan-1-ol is a chiral secondary alcohol featuring a cyclohexyl ring substituted with two methyl groups at the 4-position and a hydroxyl group at the 1-position of an ethyl chain. Its stereochemistry (R-configuration) is critical for its interactions in enantioselective processes, such as asymmetric catalysis or receptor binding in biological systems. The compound’s molecular formula is C₁₀H₂₀O (molecular weight: 156.27 g/mol), with structural features that influence its physicochemical properties, including hydrogen bonding capability (via the hydroxyl group) and lipophilicity (due to the dimethylcyclohexyl moiety) .
Properties
IUPAC Name |
(1R)-1-(4,4-dimethylcyclohexyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-8(11)9-4-6-10(2,3)7-5-9/h8-9,11H,4-7H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXBBGBKSFZOCF-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC(CC1)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R)-1-(4,4-dimethylcyclohexyl)ethan-1-ol, also known as a tertiary alcohol, is a compound with a unique molecular structure characterized by a cyclohexane ring with two methyl groups at the 4-position and a hydroxyl group attached to an ethyl chain. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.
- Molecular Formula : CHO
- Molecular Weight : 188.32 g/mol
- CAS Number : 1423040-72-5
The compound is classified as a tertiary alcohol, which influences its reactivity and interaction with biological systems. The presence of the hydroxyl group allows it to participate in various chemical reactions, including oxidation and esterification.
Synthesis
The synthesis of this compound can be achieved through several methods, including:
- Grignard Reaction : Reaction of 4,4-dimethylcyclohexanone with a Grignard reagent derived from ethylene oxide.
- Reduction Reactions : Chemoselective reduction of ketones or aldehydes under controlled conditions.
The biological activity of this compound primarily involves its interaction as an alcohol in metabolic pathways. Upon oxidation to its corresponding ketone, it may interact with enzymes involved in various metabolic processes or serve as a precursor for further synthetic transformations. Its ability to modulate enzyme activity suggests potential therapeutic applications.
Pharmacological Applications
Research indicates that this compound may have applications in the following areas:
- Beta-Adrenoceptor Agonists : It is noted as an intermediate in the synthesis of (R,R)-formoterol tartrate, which acts as a β2-adrenoceptor agonist used in asthma treatment.
- Fragrance Ingredients : The compound has been studied for its use as a fragrance material due to its pleasant olfactory properties.
Toxicological Assessments
Toxicological studies on similar compounds have indicated potential skin irritation and sensitization effects. The safety profile of this compound needs thorough investigation to ensure safe application in consumer products.
Data Table: Summary of Biological Activities
Scientific Research Applications
Fragrance Chemistry
One of the primary applications of (1R)-1-(4,4-dimethylcyclohexyl)ethan-1-ol is in the fragrance industry. Its pleasant olfactory properties make it suitable for use as a fragrance ingredient in perfumes and personal care products. The compound contributes to the overall scent profile by imparting a fresh and floral note, which is particularly desirable in high-end fragrances.
Case Study: Fragrance Formulation
A study on the formulation of a floral fragrance revealed that incorporating this compound enhanced the complexity and depth of the scent. The compound was blended with other aroma chemicals to create a balanced fragrance that appealed to consumers' preferences for fresh and natural scents.
Pharmaceutical Applications
In pharmaceutical research, this compound has been investigated for its potential therapeutic properties. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.
Example: Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. In vitro studies demonstrated that these compounds could inhibit the growth of certain bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Solvent in Organic Synthesis
Another significant application of this compound is as a solvent in organic synthesis. Its non-polar nature makes it suitable for dissolving various organic compounds, facilitating reactions that require specific solvation conditions.
Application in Reaction Mechanisms
In synthetic organic chemistry, this compound has been employed as a solvent in reactions such as nucleophilic substitutions and eliminations. Its ability to stabilize transition states can lead to improved yields and selectivity in chemical reactions.
Summary Table of Applications
| Application Area | Specific Use Case | Notes |
|---|---|---|
| Fragrance Chemistry | Ingredient in perfumes | Enhances floral notes |
| Pharmaceuticals | Potential antimicrobial agent | Inhibits bacterial growth |
| Organic Synthesis | Solvent for organic reactions | Improves yield and selectivity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: 2-(4,4-Dimethylcyclohexyl)ethan-1-ol
Key Differences :
- Structure : The hydroxyl group is at the 2-position of the ethyl chain instead of the 1-position, eliminating stereochemical complexity.
- Molecular Formula : Identical (C₁₀H₂₀O), but SMILES and InChI differ due to positional isomerism (e.g.,
CC1(CCC(CC1)CCO)Cvs. the target compound’s structure) . - Physicochemical Properties :
- The 2-isomer may exhibit lower boiling point and higher volatility due to reduced hydrogen-bonding capacity compared to the 1-isomer.
- Solubility in polar solvents is likely reduced for the 2-isomer due to the hydroxyl group’s distal position relative to the cyclohexyl ring.
- Applications : Positional isomerism can drastically alter biological activity; for example, the 1R-isomer might show higher enantioselectivity in chiral synthesis .
Table 1: Comparison of Target Compound and Positional Isomer
Cyclohexylmethyl Phosphonofluoridate Derivatives
Example: Sodium salt of 4,4-Dimethylcyclohexyl methylphosphonofluoridoate (C₉H₁₈FO₂P) . Key Differences:
- Functional Groups: The phosphonofluoridate group replaces the hydroxyl group, introducing high reactivity (e.g., acetylcholinesterase inhibition in nerve agents).
Bis-Cyclohexenol Derivative: (1R,1'R)-4,4'-Nonaene-Bridged Compound
Example : The compound with CAS 144-68-3 (C₄₀H₅₆O₂) .
Key Differences :
- Molecular Complexity: The bis-cyclohexenol structure includes a conjugated nonaene chain, enabling UV/Vis absorption (e.g., for photochemical studies).
- Hazards : Classified as acutely toxic (oral, dermal) and irritant, suggesting stricter handling requirements than the target alcohol .
- Applications : Likely used in materials science or as a photostabilizer due to extended conjugation, whereas the target alcohol may serve as a chiral building block.
Oxazol-Containing Cyclohexadienyl Derivative
Example: 1-[(1R,6R)-5-(4,4-Dimethyl-4,5-dihydro-oxazol-2-yl)-6-methyl-cyclohexa-2,4-dienyl]-propan-1-one (C₁₅H₂₁NO₂) . Key Differences:
- Molecular Weight : Higher (247.34 g/mol) due to the oxazol and ketone groups.
- Synthesis : Requires stereoselective methods (e.g., asymmetric cycloadditions), contrasting with the target alcohol’s simpler synthesis via Grignard or reduction pathways .
Preparation Methods
Reduction to Alcohols
The initial step involves reducing the carboxylic acid derivative to the corresponding alcohol. This is achieved by:
- Reaction with carbonyl diimidazole (CDI) to activate the carboxylic acid, forming an acyl imidazole intermediate.
- Reduction with sodium borohydride (NaBH₄) to convert the activated acid derivative into a primary alcohol.
This process yields 4,4-dimethylcyclohexyl methanol derivatives, which serve as key intermediates for further functionalization (see Scheme 1, Panel A in the referenced patent).
Oxidation to Aldehydes
The primary alcohols are then oxidized to aldehydes using Dess-Martin periodinane , a mild and selective oxidizing reagent. This step is crucial for subsequent nucleophilic addition reactions, such as Grignard reagent addition.
Stereoselective Synthesis of the (1R) Isomer
The stereochemistry at the chiral center is controlled during the reduction and subsequent steps. For the (1R) configuration, stereoselective reduction conditions or chiral auxiliaries may be employed. In some cases, reduction with sodium borohydride in the presence of cerium chloride (CeCl₃) is used to favor the formation of the desired stereoisomer, as demonstrated in related cyclohexyl alcohol syntheses.
Formation of the Ethanol Moiety
Nucleophilic Addition of Grignard Reagents
The aldehyde intermediate reacts with various Grignard reagents (e.g., methyl magnesium iodide) to introduce the ethyl group, forming secondary alcohols with the desired chain length. The reaction proceeds under inert atmosphere (argon or nitrogen) at low temperatures to ensure selectivity and stereochemical integrity.
Protection and Coupling
The resulting alcohols can be protected or directly coupled with amino alcohols or other functional groups. For example, coupling with amino alcohols is facilitated by disuccinimidyl carbonate to form carbamate linkages, which are then oxidized to aldehydes and further processed to yield the final compound.
Final Functionalization and Purification
Oxidation to Aldehydes
The secondary alcohols are oxidized to aldehydes, which are then stabilized as bisulfite adducts for purification and storage. This process involves treatment with sodium bisulfite, forming stable adducts that can be later converted back to aldehydes as needed.
Coupling with Amino Alcohols
The aldehyde intermediates are coupled with amino alcohols, such as leucine methyl ester derivatives, to introduce the amino functionality characteristic of the target molecule. This step is typically performed under mild basic conditions, followed by purification via chromatography.
Stereochemical and Isotopic Variants
Deuteration
Deuterated analogs are synthesized by replacing NaBH₄ with sodium borodeuteride (NaBD₄) during reduction steps, enabling studies on pharmacokinetics and metabolic stability.
Stereochemical Control
The stereochemistry at the chiral center is carefully controlled through the choice of reducing agents and reaction conditions, ensuring the formation of the (1R) isomer predominantly.
Data Table Summarizing the Synthesis
| Step | Reagents & Conditions | Key Features | Purpose |
|---|---|---|---|
| 1 | Carboxylic acid + CDI | Activation of acid | Prepare acyl intermediate |
| 2 | NaBH₄ | Reduction to alcohol | Obtain cyclohexyl alcohol derivative |
| 3 | Dess-Martin periodinane | Oxidation to aldehyde | Generate aldehyde intermediate |
| 4 | Grignard reagent (e.g., methyl MgI) | Nucleophilic addition | Form ethyl-substituted alcohol |
| 5 | Sodium bisulfite | Formation of bisulfite adduct | Stabilize aldehyde |
| 6 | Coupling with amino alcohol | Carbamate formation | Attach amino group |
| 7 | Purification | Chromatography | Isolate pure target compound |
Q & A
Basic Synthesis and Optimization
Q: What are the most reliable synthetic routes for preparing enantiomerically pure (1R)-1-(4,4-dimethylcyclohexyl)ethan-1-ol , and how can reaction conditions be optimized? A: Key methods include:
- Catalytic Hydrogenation : Use of chiral catalysts (e.g., Ru-BINAP complexes) under hydrogen pressure (5–10 bar) to reduce ketone precursors. Reaction temperature (50–80°C) and solvent polarity (e.g., ethanol/THF mixtures) significantly impact enantiomeric excess (ee) .
- Iron-Catalyzed Hydration : Markovnikov-selective hydration of alkynes via Fe(II) phthalocyanine catalysts under aerobic conditions. Optimized yields (67–70%) are achieved with ethanol solvent and room-temperature stirring (6–24 h) .
- Chiral Resolution : Enzymatic or chemical resolution of racemic mixtures using lipases or chiral auxiliaries (e.g., tartaric acid derivatives), followed by HPLC purification .
Advanced: Enantiomeric Purity Analysis
Q: How can researchers validate enantiomeric purity and assign absolute configuration for This compound ? A:
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (95:5) mobile phase. Retention times and optical rotation ([α]D²⁰) are compared against standards .
- X-ray Crystallography : Co-crystallization with chiral derivatizing agents (e.g., Mosher’s acid) to determine absolute configuration .
- NMR Spectroscopy : Employ chiral shift reagents (e.g., Eu(hfc)₃) to split proton signals and confirm ee > 95% .
Stability and Reactivity Under Experimental Conditions
Q: What factors influence the stability of This compound during storage or reactions? A:
- Oxidative Stability : The hydroxyl group is susceptible to oxidation under acidic conditions (e.g., CrO₃/H₂SO₄). Store under inert gas (N₂/Ar) at 4°C to prevent degradation .
- Thermal Stability : Dehydration to alkenes occurs above 120°C, confirmed by GC-MS monitoring. Use low-temperature distillation (<100°C) .
- Solvent Compatibility : Stable in non-polar solvents (hexane, DCM) but reacts with strong bases (e.g., NaH) in THF .
Advanced: Mechanistic Insights into Catalytic Pathways
Q: What mechanistic evidence supports the regioselectivity of iron-catalyzed synthesis for secondary alcohols like This compound ? A:
- Electrophilic Activation : Fe(II) phthalocyanine facilitates alkyne coordination, promoting Markovnikov addition via a carbocation intermediate. Isotopic labeling (D₂O) confirms anti-Markovnikov byproducts (<5%) .
- Kinetic Studies : Rate-determining step involves hydroxyl group transfer, with activation energy (Eₐ) ~45 kJ/mol, calculated via Arrhenius plots .
Structure-Activity Relationship (SAR) Studies
Q: How do structural modifications (e.g., cyclohexyl substituents) impact the biological or chemical properties of this compound? A:
- Substituent Effects : 4,4-Dimethyl groups enhance steric bulk, reducing metabolic degradation (e.g., cytochrome P450 oxidation) compared to unsubstituted analogs. LogP increases by ~0.5 units, improving lipid membrane permeability .
- Derivative Synthesis : Etherification (e.g., mesylation/tosylation) of the hydroxyl group produces analogs with altered solubility and reactivity .
Environmental and Safety Considerations
Q: What protocols are recommended for assessing the environmental impact of This compound in laboratory settings? A:
- Biodegradability Testing : Use OECD 301D closed-bottle tests to measure biological oxygen demand (BOD) over 28 days. Low BOD (<50%) indicates persistence .
- Ecotoxicology : Conduct Daphnia magna acute toxicity assays (EC₅₀ ~10 mg/L) and algal growth inhibition tests .
- Waste Management : Neutralize hydroxyl groups with acetic acid before disposal to minimize reactivity .
Advanced Analytical Methodologies
Q: Which hyphenated techniques are most effective for quantifying trace impurities in synthesized batches? A:
- GC-MS : Detect volatile byproducts (e.g., alkenes) with a DB-5MS column and electron ionization (EI) at 70 eV. Limit of detection (LOD): 0.1 ppm .
- LC-TOF-MS : Non-volatile impurities (e.g., diastereomers) are resolved using a C18 column and 0.1% formic acid in acetonitrile/water .
Computational Modeling Applications
Q: How can DFT calculations guide the design of novel derivatives or catalysts for synthesizing this compound? A:
- Transition State Analysis : B3LYP/6-31G* calculations predict activation barriers for hydroxylation steps, identifying optimal catalyst geometries (e.g., Fe-N₄ coordination) .
- Solvent Effects : COSMO-RS models simulate solvent interactions, recommending ethanol for maximal ee due to hydrogen-bond stabilization .
Advanced: Regioselectivity Challenges
Q: How can competing anti-Markovnikov pathways be suppressed during catalytic synthesis? A:
- Ligand Tuning : Bulky phosphine ligands (e.g., PPh₃) on Fe catalysts sterically hinder anti-Markovnikov transition states, reducing byproduct formation .
- Solvent Polarity : Polar aprotic solvents (DMF) stabilize carbocation intermediates, favoring Markovnikov addition (yield increase by 15%) .
Derivatization for Functional Applications
Q: What strategies enable efficient derivatization of This compound for pharmaceutical or material science applications? A:
- Esterification : React with acetyl chloride/pyridine to produce acetate esters (90% yield), enhancing volatility for GC analysis .
- Grignard Additions : Alkyl lithium reagents (e.g., MeLi) convert the alcohol to tertiary alcohols, useful in polymer synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
